Mannitol

Hygroscopicity Excipient Science Pharmaceutical Formulation

Mannitol is a naturally occurring six-carbon sugar alcohol (polyol) and an isomer of sorbitol, differing only in the orientation of the hydroxyl group at the C2 position. It is a white, crystalline, non-hygroscopic powder that is approximately 50-70% as sweet as sucrose and provides only 1.6 kcal/g, making it a popular reduced-calorie sweetener and pharmaceutical excipient.

Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 87-78-5
Cat. No. B150355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannitol
CAS87-78-5
Synonyms(L)-Mannitol
Mannitol
Osmitrol
Osmofundin
Molecular FormulaC6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyFBPFZTCFMRRESA-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
1 g in about 5.5 ml water;  more sol in hot water;  insol in ether;  sol in pyridine, aniline;  sol in aq soln of alkalies;  1 g dissolves in 18 ml glycerol (density 1.24);  1 g dissolves in about 83 ml alc
In water, 2.16X10+5 mg/l @ 25 °C
216 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Mannitol (CAS 87-78-5): A Polyol with Unique Physicochemical and Functional Attributes


Mannitol is a naturally occurring six-carbon sugar alcohol (polyol) and an isomer of sorbitol, differing only in the orientation of the hydroxyl group at the C2 position [1]. It is a white, crystalline, non-hygroscopic powder that is approximately 50-70% as sweet as sucrose and provides only 1.6 kcal/g, making it a popular reduced-calorie sweetener and pharmaceutical excipient [2][3]. Beyond its role as a sweetener, mannitol's unique physicochemical properties, including its high melting point, negative heat of solution, and low hygroscopicity, differentiate it from other polyols and underpin its specialized use in both food and pharmaceutical applications [4].

1
Polyol isomer with non-hygroscopic crystalline structure
2
Supports moisture-sensitive pharmaceutical and food formulations
3
Thermally stable excipient for high-shear and hot-melt processing

Why Mannitol's Properties Preclude Direct Substitution by Other Polyols


While sorbitol and mannitol share the same molecular formula (C6H14O6) and are both considered polyols, their differing stereochemistry at a single carbon atom results in vastly divergent physical and functional properties [1]. A simple one-to-one substitution is often not feasible because key performance attributes such as hygroscopicity, solubility, melting point, and caloric content differ significantly [2][3]. For instance, mannitol's low hygroscopicity and high melting point make it ideal for applications where moisture stability and thermal resistance are paramount, whereas sorbitol's high solubility and humectant properties are preferred for liquid formulations and moisture retention [4]. Therefore, selecting the correct polyol is a critical decision based on specific end-use requirements, and mannitol's unique profile makes it the preferred, and sometimes only, viable option for certain applications [5].

Property
Mannitol
Sorbitol
Hygroscopicity
Non-hygroscopic
Hygroscopic; may cause caking and API instability
Melting Point
High thermal stability
Lower melting point may fail in hot-melt processes
Caloric Value
Lower caloric density
Higher caloric load alters nutritional profile

Quantitative Evidence for Mannitol's Differential Performance vs. Comparators


Mannitol's Non-Hygroscopicity vs. Sorbitol: Moisture Uptake at High RH

Mannitol exhibits a profoundly lower moisture sorption profile compared to the humectant polyol sorbitol. Unlike sorbitol, which is hygroscopic and used for moisture retention, mannitol is non-hygroscopic, taking up moisture only in excess of 98% relative humidity (RH) [1]. This property is critical for applications requiring high stability and low moisture sensitivity, such as pharmaceutical tableting and powder formulations, where sorbitol would cause caking and instability.

Non-Hygroscopicity
Head-to-head
Moisture uptake only >98% RH
Supports stability in moisture-sensitive formulations
Sorbitol is hygroscopic and retains moisture readily
Hygroscopicity Excipient Science Pharmaceutical Formulation

Mannitol's Higher Melting Point vs. Sorbitol: Thermal Stability Advantage

Mannitol possesses a significantly higher melting point than sorbitol, providing a critical advantage in processes involving heat. Mannitol melts at 166-168 °C, while sorbitol melts at a much lower range of 94-96 °C [1]. This thermal stability prevents mannitol from melting, discoloring, or degrading during high-temperature manufacturing processes where sorbitol would fail, such as in the production of chocolate-flavored coatings for ice cream and in certain hot-melt extrusion pharmaceutical processes [2].

Higher Melting Point
Head-to-head
166–168 °C
Provides thermal stability for hot-melt extrusion
Sorbitol melts at 94–96 °C
Thermal Stability Pharmaceutical Manufacturing Food Processing

Mannitol's Lower Caloric Value vs. Sorbitol: Reduced-Energy Sweetener Profile

Mannitol provides a lower caloric value than its isomer sorbitol, offering an advantage in reduced-calorie and sugar-free product formulations. Mannitol provides 1.6 kcal/g, whereas sorbitol provides 2.6 kcal/g [1]. This difference, rooted in differences in intestinal absorption and metabolism, makes mannitol a more effective tool for caloric reduction in foods, beverages, and nutraceuticals [2].

Lower Caloric Value
Head-to-head
1.6 kcal/g
Supports reduced-calorie formulation targets
Sorbitol provides 2.6 kcal/g
Nutritional Science Food Technology Sugar Reduction

Mannitol's Higher Negative Heat of Solution vs. Sorbitol: Endothermic Cooling Potential

Mannitol possesses a higher negative heat of solution (-121 kJ/kg) compared to sorbitol, which means its dissolution is more strongly endothermic and can produce a more intense cooling sensation when fully dissolved [1]. While its low aqueous solubility can limit this effect in some applications, in products where complete dissolution is achieved (e.g., certain chewable tablets and powders), mannitol induces a considerably stronger cooling effect than sorbitol [2].

Heat of Solution
Head-to-head
-121 kJ/kg
Endothermic cooling potential for chewable formats
Sorbitol: -111 kJ/kg; cooling sensation may differ
Organoleptic Properties Confectionery Science Excipient Functionality

Mannitol's Superior Performance as an Oral Contrast Agent in CT Enterography vs. Psyllium Fiber

In a direct clinical comparison, mannitol (2.5% solution) was found to be a significantly superior oral contrast agent for CT enterography compared to psyllium fiber (Metamucil) [1]. The study demonstrated that mannitol provided better bowel wall visibility (100% vs. 71%, P=0.01), significantly less inhomogeneous content (12% vs. 86%, P<0.0001), and more reliable transit to the cecum (100% vs. 50%, P<0.0001). Overall, 36% of mannitol studies were rated 'excellent' compared to only 20% for psyllium [1].

CT Enterography Contrast
Head-to-head
100% good visibility (P=0.01)
Reported imaging endpoint context for contrast media
Vs. psyllium fiber; 2.5% solution, 25 patients per group
Diagnostic Imaging Radiology Contrast Media

Optimized Application Scenarios for Mannitol Based on Quantified Differentiation


Pharmaceutical Excipient for Moisture-Sensitive and High-Shear Formulations

Mannitol's non-hygroscopic nature (moisture uptake only above 98% RH) and high melting point (166-168°C) make it the preferred excipient for direct compression, dry granulation, and hot-melt extrusion of moisture-sensitive active pharmaceutical ingredients (APIs) [1][2]. In these applications, sorbitol's hygroscopicity would cause sticking, capping, and API degradation, while its lower melting point would lead to softening or melting during processing. Mannitol's lower caloric value (1.6 kcal/g) is also an advantage for chewable and orally disintegrating tablets intended for diabetic or weight-conscious patient populations [3].

Oral Contrast Agent for Advanced CT Enterography

Mannitol solution (2.5-3%) is the superior oral contrast agent for CT enterography, providing significantly better bowel wall visualization (100% vs. 71% for psyllium fiber) and more reliable transit to the cecum (100% vs. 50%), leading to higher diagnostic quality and a greater proportion of 'excellent' studies [4]. This reduces the need for repeat imaging and improves diagnostic confidence in small bowel pathology. In this application, mannitol is preferred over alternative agents like psyllium fiber or sorbitol solutions.

Sugar-Free Confectionery with Enhanced Thermal Stability and Reduced Caloric Content

In sugar-free chewing gum, hard candies, and chocolate-flavored coatings, mannitol's high melting point (166-168°C) prevents softening and discoloration at elevated temperatures, a critical advantage over sorbitol (melting point 94-96°C) [2]. Additionally, its non-hygroscopic nature makes it an ideal dusting powder on gum manufacturing lines, preventing sticking and equipment fouling, a role for which sorbitol's hygroscopic properties would be detrimental [1]. The product's 1.6 kcal/g caloric value supports 'reduced-calorie' and 'sugar-free' label claims [3].

Chewable Tablets and Powders Leveraging a Strong Endothermic Cooling Effect

Mannitol's high negative heat of solution (-121 kJ/kg) generates a pronounced cooling sensation upon dissolution . This property is strategically used in chewable tablets (e.g., antacids, vitamins) and powdered drink mixes to mask bitter or unpleasant off-flavors of active ingredients. While sorbitol also provides a cooling effect, mannitol's higher heat of solution and lower hygroscopicity make it the preferred agent for creating a stable, pleasant-tasting, and non-sticky final product.

Application
Selection Property
Validation Focus
Moisture-sensitive tablet excipient
Non-hygroscopic, high-melting bulking agent
Stability under accelerated humidity and thermal stress
CT enterography contrast agent
Neutral oral contrast with luminal distension
Bowel wall visualization and diagnostic image quality
Sugar-free thermal-stable confectionery
High melting point and reduced caloric value
Process stability and nutritional labeling compliance
Chewable tablets with cooling sensation
High negative heat of solution
Sensory cooling intensity and flavor-masking effect

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